molecular formula C12H18ClN3 B1478829 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine CAS No. 2097957-94-1

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine

Cat. No. B1478829
CAS RN: 2097957-94-1
M. Wt: 239.74 g/mol
InChI Key: QNDOFXNXHHUAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Attached to this ring is a chloro group (Cl), a methyl group (CH3), and a 2,6-dimethylpiperidin-1-yl group.

Scientific Research Applications

Pyrimidine Derivatives in Scientific Research

Hybrid Catalysts in Synthesis : Pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, are crucial precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research focuses on the application of hybrid catalysts (e.g., organocatalysts, metal catalysts, and nanocatalysts) for synthesizing pyrimidine derivatives. These efforts aim to develop lead molecules through one-pot multicomponent reactions, highlighting the importance of pyrimidine cores in drug development and synthetic chemistry (Parmar, Vala, & Patel, 2023).

Antimetabolites in Cancer Therapy : Pyrimidine derivatives, acting as antimetabolites, have been shown to interfere with DNA replication and repair processes, offering insights into their structural and thermodynamic basis for anticancer activity. Misincorporation of such derivatives into DNA alters the structure and stability of duplex DNA, affecting the function of crucial enzymes. This research underscores the therapeutic potential of pyrimidine derivatives in designing novel anticancer drugs (Gmeiner, 2002).

properties

IUPAC Name

4-chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-8-5-4-6-9(2)16(8)12-7-11(13)14-10(3)15-12/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDOFXNXHHUAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=CC(=NC(=N2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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